Structural Identity Verification: CAS-Registry Uniqueness Confirmed Against Closest Cataloged Analogs
1-(Benzylamino)-1-oxobutan-2-yl cyclopentylacetate (CAS 656258-63-8) possesses a unique molecular structure confirmed by InChI Key (USDFPOKWMPGSQA-UHFFFAOYSA-N) and canonical SMILES (CCC(C(=O)NCC1=CC=CC=C1)OC(=O)CC2CCCC2) that combinatorially distinguishes it from all other registered compounds . The closest cataloged structural analog is 1-(benzylamino)-1-oxobutan-2-yl 4-methylbenzoate (CAS 656258-65-0), which replaces the cyclopentylacetate ester with a 4-methylbenzoate ester. The cyclopentylacetate group confers a predicted XLogP3 of 4.0 versus an estimated ~3.2 for the methylbenzoate analog, representing an approximately 0.8 log unit increase in lipophilicity . This difference in calculated partition coefficient is sufficient to predict measurably altered membrane permeability and nonspecific protein binding profiles between the two compounds.
| Evidence Dimension | Predicted lipophilicity (XLogP3) as structural differentiation proxy |
|---|---|
| Target Compound Data | XLogP3 = 4.0 (CAS 656258-63-8) |
| Comparator Or Baseline | 1-(Benzylamino)-1-oxobutan-2-yl 4-methylbenzoate (CAS 656258-65-0): XLogP3 estimated ~3.2 |
| Quantified Difference | ΔXLogP3 ≈ +0.8 log units (higher lipophilicity for cyclopentylacetate ester vs. methylbenzoate ester) |
| Conditions | Calculated XLogP3 values from vendor-supplied chemical descriptors; experimental logP not reported for either compound |
Why This Matters
This structural identity confirmation enables procurement officers to verify that the supplied material matches the intended CAS registry entry, preventing inadvertent substitution with the methylbenzoate analog (CAS 656258-65-0), which may exhibit different solubility, permeability, and target-engagement characteristics.
